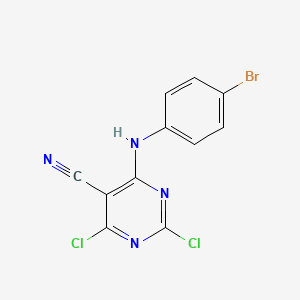

4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile

Description

4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile (CAS: 7150-32-5) is a pyrimidine derivative characterized by a dichloro-substituted aromatic ring, a cyano group at position 5, and a 4-bromoanilino substituent at position 2. Its IUPAC name is 4-[(4-bromophenyl)amino]-2,6-dichloropyrimidine-5-carbonitrile, and it is structurally related to bioactive heterocycles often explored in medicinal chemistry and materials science . The bromoanilino group introduces steric bulk and electron-withdrawing effects, while the dichloro and cyano groups enhance electrophilicity, making it a versatile intermediate for further functionalization.

Properties

CAS No. |

7150-32-5 |

|---|---|

Molecular Formula |

C11H5BrCl2N4 |

Molecular Weight |

343.99 g/mol |

IUPAC Name |

4-(4-bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile |

InChI |

InChI=1S/C11H5BrCl2N4/c12-6-1-3-7(4-2-6)16-10-8(5-15)9(13)17-11(14)18-10/h1-4H,(H,16,17,18) |

InChI Key |

UPBYKBNGXSJIQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromoaniline and 2,6-dichloropyrimidine-5-carbonitrile.

Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrimidine and Pyrazolopyrimidine Families

The compound shares structural motifs with several pyrimidine and pyrazolopyrimidine derivatives. Key comparisons include:

Key Observations:

- Substituent Position: The target compound’s 2,6-dichloro configuration contrasts with 4,6-dichloropyrimidine-5-carbonitrile , altering electronic properties. Chlorine at position 2 deactivates the ring more strongly, directing nucleophilic attack to position 4.

- Core Structure: Pyrazolopyrimidine derivatives (e.g., compound 10 in ) exhibit fused rings, enhancing π-conjugation and stability compared to pyrimidines .

Spectral and Physical Properties

- IR/NMR Data: The target compound’s cyano group (~2200 cm⁻¹ in IR) and aromatic C-Cl stretches (~750 cm⁻¹) align with pyrimidine analogs. Bromoanilino substituents produce distinct ¹H NMR signals (e.g., aromatic protons at δ 7.3–7.6 ppm) .

- Melting Points: Pyrazolopyrimidines (e.g., compound 10) exhibit higher melting points due to fused-ring rigidity, whereas dichloropyrimidines may show lower melting points depending on crystallinity .

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The 2,6-dichloro and cyano groups increase ring electrophilicity, favoring SNAr at position 4. In contrast, 4,6-dichloro derivatives are less reactive at position 2 .

- Steric Hindrance: The bromoanilino group’s bulk may slow reactions compared to smaller substituents (e.g., amino or methyl groups) .

Biological Activity

4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrimidine-5-carbonitrile, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. The compound has been evaluated for its ability to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Cytotoxicity Assays :

- The compound was tested against the NCI60 cancer cell line panel, revealing potent activity with IC50 values in the low micromolar range. For instance, it showed an IC50 of 1.66 µM against Colo 205 cells, indicating strong anticancer potential .

- Table 1 summarizes the growth inhibition percentages (GI%) across different cell lines:

| Cell Line | GI (%) | IC50 (µM) |

|---|---|---|

| Colo 205 | 75.65 | 1.66 |

| OVCAR-4 | 73.14 | -- |

| HL-60(TB) | 49.95 | -- |

| HOP-62 | 82.51 | -- |

| SNB-75 | 90.21 | -- |

- Mechanism of Action :

- The compound induces apoptosis in cancer cells as evidenced by increased annexin V staining and elevated levels of caspase-3 activity . This suggests that it triggers programmed cell death pathways.

- Molecular docking studies indicate that it binds effectively to the active sites of EGFR and COX-2, which are crucial targets in cancer therapy .

Anti-inflammatory Activity

Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects through inhibition of COX enzymes. This dual action makes it a candidate for treating cancers associated with inflammatory processes.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its chemical structure:

- Substituents : The presence of halogens (bromo and chloro) enhances lipophilicity and cellular uptake, contributing to increased cytotoxicity .

- Pyrimidine Core : The pyrimidine ring is essential for biological activity as it facilitates interactions with target enzymes.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and tested for their anticancer properties. Compounds with similar structures to this compound demonstrated significant growth inhibition across multiple cancer types .

- Clinical Trials : While specific clinical trials for this exact compound may not be available yet, its structural analogs have shown promising results in early-phase clinical trials targeting EGFR mutations in solid tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.